molecular formula C18H26N2O3S B4761520 ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4761520
M. Wt: 350.5 g/mol
InChI Key: HBTWVKHXKUCTGV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 2-(azepan-1-yl)acetamido moiety at position 2. This compound is part of a broader class of functionalized thiophene derivatives studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-7-9-14(13)24-17(16)19-15(21)12-20-10-5-3-4-6-11-20/h2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTWVKHXKUCTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepan-1-yl group is introduced via nucleophilic substitution reactions, where azepane reacts with an acetamido derivative. The final step involves esterification to form the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted thiophene derivatives .

Scientific Research Applications

Ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The azepan-1-yl group can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the cyclopenta[b]thiophene scaffold but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituents at Position 2 Key Structural Differences
Target Compound 2-(azepan-1-yl)acetamido Azepane (7-membered cyclic amine) introduces enhanced lipophilicity and potential for hydrogen bonding via the amide group .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (6o) 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino Hydroxyphenyl and ethoxy groups increase polarity and potential for π-π stacking; lower lipophilicity compared to azepane .
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-phenylthioureido Thioureido group enhances hydrogen-bonding capacity and may influence redox properties due to sulfur atoms .
Ethyl 2-{2-[(1-{2-[(2-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Indole-sulfanylacetamido Bulky indole and formamido groups reduce solubility but improve binding affinity in hydrophobic environments .

Physicochemical Properties

Property Target Compound Compound 6o Compound 5h
Molecular Weight ~409.5 g/mol (estimated) 390.14 g/mol (HRMS-ESI) 435.5 g/mol
Solubility Moderate (azepane enhances lipid solubility) Low (polar hydroxy group) Moderate (tert-butyl group)
Crystallinity Not reported Amorphous (prepared via chromatography) Crystalline (mp 179°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2-(azepan-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

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